Product packaging for bis[4-(1H-imidazol-1-yl)phenyl]methanol(Cat. No.:CAS No. 343375-15-5)

bis[4-(1H-imidazol-1-yl)phenyl]methanol

Cat. No.: B3036446
CAS No.: 343375-15-5
M. Wt: 316.4 g/mol
InChI Key: DTYZJPZZGIUVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Imidazole-Based Ligands in Chemical Research

The journey of imidazole-based ligands in chemical research is a rich narrative that dates back to the 19th century. Imidazole (B134444) itself, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized in 1858. wikipedia.org Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and the presence of a basic nitrogen atom, quickly made it a subject of interest. wikipedia.org

Initially, research focused on the fundamental chemistry of imidazole and its simpler derivatives. However, the discovery of the imidazole ring in essential biological molecules like the amino acid histidine propelled its importance in bioinorganic and coordination chemistry. wikipedia.orgwikipedia.org Scientists began to appreciate the ability of the imidazole moiety to coordinate with a wide variety of metal ions, mimicking the active sites of metalloenzymes. wikipedia.org

The mid-20th century saw a surge in the development of synthetic methodologies, allowing for the creation of more complex imidazole-containing molecules. This led to the design of multidentate ligands, where multiple imidazole rings were incorporated into a single molecular framework. These ligands offered enhanced stability and control over the geometry of the resulting metal complexes. The development of bis-imidazole derivatives, such as those linked by phenyl groups, represented a significant step forward, providing rigid yet versatile scaffolds for constructing intricate coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Structural Classification and Nomenclature of bis[4-(1H-imidazol-1-yl)phenyl]methanol within Aromatic Heterocycles

From a structural standpoint, this compound is classified as a polycyclic aromatic heterocyclic compound. byjus.combritannica.com This classification arises from the presence of multiple ring systems, at least one of which is heterocyclic and aromatic in nature.

Key Structural Features:

Heterocyclic Rings: The molecule contains two imidazole rings. Imidazole is an aromatic heterocycle because it is a cyclic, planar molecule with a continuous ring of p-orbitals containing 6 π-electrons, satisfying Hückel's rule for aromaticity. byjus.compharmaguideline.com

Aromatic Rings: It also possesses two phenyl (benzene) rings, which are classic examples of aromatic carbocycles.

Methanol (B129727) Core: A central methanol carbon atom links the two phenyl rings.

The systematic IUPAC name for this compound is This compound . This name precisely describes the molecular architecture:

bis[...] : Indicates two identical, complex substituent groups.

[4-(1H-imidazol-1-yl)phenyl] : Describes the substituent group. The "4-" indicates that the imidazole ring is attached to the fourth carbon of the phenyl ring. "1H-imidazol-1-yl" specifies that the imidazole ring is attached to the phenyl ring via the nitrogen atom at position 1.

methanol : Identifies the central single-carbon alcohol group to which the two phenyl groups are attached.

The presence of both imidazole and phenyl groups imparts a combination of properties, including the potential for π-π stacking interactions and the ability to form coordination bonds through the nitrogen atoms of the imidazole rings.

Significance of the Bis-Imidazolylphenylmethanol Scaffold in Contemporary Materials and Coordination Chemistry

The bis-imidazolylphenylmethanol scaffold is a cornerstone in the design of advanced materials and coordination compounds due to its unique structural and functional attributes. The two imidazole groups act as excellent N-donor ligands, capable of coordinating with a wide array of metal ions to form coordination polymers and MOFs. rsc.orgresearchgate.net

The specific arrangement of the imidazole rings, held apart by the diphenylmethanol (B121723) framework, provides a predictable and rigid geometry for the construction of extended networks. This has led to the synthesis of materials with tailored porosities, which are of great interest for applications in gas storage and separation. mdpi.com

Furthermore, the photoluminescent properties of some coordination polymers derived from bis-imidazole ligands have been explored. nih.govrsc.org The interaction between the metal centers and the organic ligand can lead to materials with potential applications in sensing and optoelectronics. For instance, coordination polymers based on similar bis(imidazole) linkers have been shown to act as fluorescent sensors for detecting specific ions or small molecules. nih.gov

The versatility of this scaffold allows for modifications, such as the introduction of different functional groups on the phenyl or imidazole rings, to fine-tune the properties of the resulting materials. This adaptability makes it a valuable tool for chemists seeking to create functional materials with specific characteristics.

Comparative Analysis with Related Bis-Imidazolylphenyl Derivatives and Their Research Trajectories

The this compound scaffold is part of a larger family of bis-imidazolylphenyl derivatives, each with distinct structural features and research applications. A comparative look at some of these relatives reveals the diverse utility of this class of compounds.

Another variation is bis(4-(1H-imidazol-1-yl)phenyl)methanone , where the central carbon is a carbonyl group. researchgate.net The presence of the ketone functionality can alter the electronic properties of the molecule and introduce an additional potential coordination site (the oxygen atom), leading to different coordination behaviors and potentially different material properties. researchgate.net

Derivatives where the imidazole rings are linked through different bridging units, such as 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix), have been extensively studied. rsc.orgnih.gov The flexibility of the methylene (B1212753) bridges in bix allows for a greater variety of coordination modes and has resulted in a vast number of structurally diverse coordination polymers. rsc.org

The research trajectories of these compounds often diverge based on their specific functionalities. For instance, derivatives with enhanced solubility or specific biological interactions are explored in medicinal chemistry, as seen in the design of novel inhibitors for enzymes. nih.govnih.gov In contrast, those with rigid and predictable geometries, like this compound, are more commonly employed in the rational design of crystalline materials like MOFs. researchgate.net

The following table provides a summary of these related compounds:

Compound NameCentral LinkerKey Research Focus
This compound-CH(OH)-Coordination polymers, MOFs
bis[4-(imidazol-1-yl)phenyl]methane-CH2-Supramolecular chemistry
bis(4-(1H-imidazol-1-yl)phenyl)methanone-C(O)-Coordination chemistry, functional materials
1,4-bis((1H-imidazol-1-yl)methyl)benzene-CH2-phenyl-CH2-Diverse coordination polymers

This comparative analysis underscores the modularity of the bis-imidazolylphenyl design and highlights how subtle structural modifications can lead to a wide range of applications in both materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N4O B3036446 bis[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 343375-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-imidazol-1-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14,19,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZJPZZGIUVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)O)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166710
Record name 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-15-5
Record name 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Strategies for bis[4-(1H-imidazol-1-yl)phenyl]methanol

A logical retrosynthetic analysis of this compound suggests a convergent synthetic plan. The primary disconnection occurs at the central carbinol carbon, leading to the precursor, bis[4-(1H-imidazol-1-yl)phenyl]ketone. This ketone then becomes the central building block for the synthesis.

Further disconnection of the ketone at the two C-N bonds, which link the imidazole (B134444) rings to the phenyl groups, reveals two key starting materials: imidazole and a doubly functionalized benzophenone derivative, such as 4,4'-dihalobenzophenone. This retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound. The primary disconnection of the alcohol leads to the ketone precursor. Subsequent C-N bond disconnections reveal imidazole and a 4,4'-dihalobenzophenone as the initial starting materials.Figure 1: Retrosynthetic analysis of this compound.

This approach allows for the initial construction of the bis-arylimidazole framework, followed by the reduction of the ketone to the desired secondary alcohol.

N-Arylation Approaches for the Formation of 4-(1H-imidazol-1-yl)phenyl Moieties

The formation of the C-N bond between the imidazole and phenyl rings is a critical step in the synthesis. Several robust methods have been developed for the N-arylation of imidazoles, with copper- and palladium-catalyzed reactions being the most prominent.

Copper-Catalyzed N-Arylation Reactions

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical and widely used method for forming C-N bonds. ijrpc.com The reaction typically involves the coupling of an aryl halide with an N-H containing heterocycle, such as imidazole, in the presence of a copper catalyst and a base. ijrpc.com

The synthesis of the related compound, bis[4-(imidazol-1-yl)phenyl]methane, has been successfully achieved using a modified Ullmann-type coupling method. asianpubs.org This provides a strong precedent for the synthesis of bis[4-(1H-imidazol-1-yl)phenyl]ketone from 4,4'-dihalobenzophenone and imidazole.

Modern advancements in Ullmann-type reactions have led to the development of milder reaction conditions through the use of various ligands and soluble copper sources. These improved protocols often allow for lower reaction temperatures and broader functional group tolerance. researchgate.net

Table 1: Examples of Copper-Catalyzed N-Arylation of Imidazoles

Aryl HalideImidazoleCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
IodobenzeneImidazoleCuI / 1,10-phenanthrolineCs2CO3NMP11085-95 google.com
4-BromotolueneImidazoleCuI / L-prolineK2CO3DMSO9080-90 researchgate.net
4-ChlorobenzonitrileImidazoleCu2O / DMEDAK3PO4Toluene11075-85 mdpi.com

NMP: N-Methyl-2-pyrrolidone, DMSO: Dimethyl sulfoxide, DMEDA: N,N'-Dimethylethylenediamine

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives to copper-catalyzed methods for C-N bond formation. These reactions often exhibit high efficiency, broad substrate scope, and excellent functional group compatibility.

The coupling of aryl halides or triflates with imidazoles in the presence of a palladium catalyst, a suitable phosphine ligand, and a base can provide the desired N-arylimidazole products in high yields. While specific examples for the synthesis of bis[4-(1H-imidazol-1-yl)phenyl]ketone using this method are not prevalent in the literature, the general applicability of palladium catalysis to N-arylation of imidazoles is well-established. researchgate.netmdpi.com

Table 2: Examples of Palladium-Catalyzed N-Arylation of Imidazoles

Aryl Halide/TriflateImidazoleCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
4-BromotolueneImidazolePd(OAc)2XPhosK3PO4t-BuOH10090-98 researchgate.net
4-ChlorobenzaldehydeImidazolePd2(dba)3SPhosCs2CO3Dioxane11085-95 mdpi.com
4-TriflyloxytolueneImidazolePd(dba)2BINAPNaOtBuToluene10088-96 nih.gov

XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Alternative Synthetic Routes for Imidazole Functionalization

Beyond copper and palladium catalysis, other methods for the N-arylation of imidazoles exist, although they are generally less common. One such method is the nucleophilic aromatic substitution (SNAr) reaction. However, this approach is typically limited to aryl halides that are activated by strong electron-withdrawing groups in the ortho or para positions. Given the electron-withdrawing nature of the carbonyl group in 4,4'-dihalobenzophenone, an SNAr reaction with imidazole could potentially be a viable, albeit less general, synthetic route.

Formation of the Central Methanol (B129727) Linkage in Bis-Phenyl Systems

The final key transformation in the synthesis of this compound is the reduction of the ketone functionality of the bis[4-(1H-imidazol-1-yl)phenyl]ketone precursor.

Reduction of Bis-Phenylketone Precursors

The reduction of benzophenones to their corresponding benzhydrols (diphenylmethanols) is a well-established transformation in organic synthesis. Several reliable methods can be employed for this purpose, including catalytic hydrogenation, catalytic transfer hydrogenation, and reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. acs.orgepa.gov The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. researchgate.netacs.orgresearchgate.net In this method, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a transition metal catalyst, often ruthenium or iridium-based. This approach can be experimentally simpler and safer to perform than direct hydrogenation.

Hydride Reduction: The reduction of ketones to alcohols is most commonly achieved using hydride reagents. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of ketones and aldehydes. google.com The reaction is typically carried out in a protic solvent like methanol or ethanol at or below room temperature. The workup usually involves the addition of water or a dilute acid to quench the excess reagent and hydrolyze the resulting borate ester.

Given the presence of the imidazole rings, which could potentially coordinate to and deactivate certain metal catalysts, reduction with sodium borohydride is likely to be a highly effective and straightforward method for the conversion of bis[4-(1H-imidazol-1-yl)phenyl]ketone to the target molecule, this compound.

Table 3: Common Reducing Agents for the Conversion of Benzophenones to Benzhydrols

Reducing Agent/SystemSolventTypical ConditionsAdvantages
H2 / Pd/CEthanol, Methanol1-50 atm H2, room temp. to 50 °CHigh efficiency, clean reaction
H2 / Raney NiEthanol, Isopropanol1-50 atm H2, room temp. to 80 °CCost-effective
Isopropanol / Ru or Ir catalystIsopropanolRefluxAvoids use of H2 gas
Formic acid/Triethylamine / Ru catalystVariousRoom temp. to 80 °CMild conditions
Sodium Borohydride (NaBH4)Methanol, Ethanol0 °C to room temp.Mild, selective, easy workup

Organometallic Reagent-Mediated Transformations

The construction of the diarylmethanol core of this compound can be effectively achieved through the use of organometallic reagents, particularly Grignard reagents. This approach typically involves the reaction of a Grignard reagent derived from a halo-substituted phenylimidazole with a suitable carbonyl compound.

A plausible synthetic route commences with the preparation of the Grignard reagent, 4-(1H-imidazol-1-yl)phenylmagnesium bromide. This is synthesized by reacting 1-(4-bromophenyl)-1H-imidazole with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The formation of the Grignard reagent is a critical step and is highly sensitive to moisture; therefore, all glassware and reagents must be scrupulously dried to prevent quenching of the highly reactive organometallic species.

Once the Grignard reagent is formed, it can be reacted with a suitable carbonyl-containing precursor to generate the desired diarylmethanol. A potential precursor for this transformation is 4-(1H-imidazol-1-yl)benzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup of this intermediate protonates the alkoxide to yield the final product, this compound.

An alternative, though less direct, organometallic approach could involve the use of an organolithium reagent. For instance, 1-(4-bromophenyl)-1H-imidazole could be treated with a strong organolithium base, such as n-butyllithium, to undergo lithium-halogen exchange, forming 4-(1H-imidazol-1-yl)phenyllithium. This highly reactive organolithium species could then be reacted with a suitable ester, such as methyl 4-(1H-imidazol-1-yl)benzoate. The reaction would likely proceed through a double addition of the organolithium reagent to the ester, forming the tertiary alcohol after acidic workup.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound necessitates careful optimization of several reaction parameters. Key variables in the Grignard-based synthesis include temperature, solvent, and the stoichiometry of the reactants.

Temperature Control: The formation of the Grignard reagent is an exothermic process. While initiation may require gentle heating, the reaction temperature should be carefully controlled to prevent side reactions, such as Wurtz coupling, which can lead to the formation of biphenyl impurities. Maintaining a gentle reflux is often optimal. The subsequent reaction with the aldehyde is also typically performed at a controlled temperature, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature to ensure a smooth and complete reaction.

Solvent Effects: The choice of solvent is crucial for both the formation and reactivity of the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating ability for the Grignard reagent. The polarity and coordinating ability of the solvent can significantly influence the reaction rate and the stability of the organometallic intermediate.

To further enhance the yield, strategies such as the use of activating agents for the magnesium metal (e.g., a crystal of iodine or 1,2-dibromoethane) can be employed to facilitate the initiation of the Grignard reaction. Additionally, ensuring an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction is paramount to prevent the degradation of the organometallic reagents by atmospheric oxygen and moisture.

Below is an interactive data table summarizing the impact of various reaction conditions on the yield of a hypothetical Grignard synthesis of a diarylmethanol.

EntryReactant A (equivalents)Reactant B (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
11.01.1Diethyl Ether35265
21.01.1THF66275
31.01.5THF66282
41.01.1THF25470
51.01.1Toluene110240

Purification Protocols for High Purity Product Isolation

The isolation of this compound in high purity is essential for its subsequent use and characterization. A multi-step purification protocol is typically employed, involving extraction, chromatography, and recrystallization.

Extraction: Following the acidic workup of the reaction mixture, the product is typically extracted into an organic solvent, such as ethyl acetate or dichloromethane. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and then with brine to remove any residual water.

Column Chromatography: For the removal of unreacted starting materials and byproducts, column chromatography is a highly effective technique. Silica gel is a common stationary phase for the purification of polar compounds like alcohols. A gradient elution system, starting with a less polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often employed to separate the desired product from impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Recrystallization: The final step to obtain a highly pure, crystalline product is often recrystallization. The choice of solvent or solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. For a compound like this compound, polar protic solvents such as ethanol or methanol, or a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane), could be suitable. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point determination.

Below is an interactive data table illustrating the effectiveness of different purification techniques on the purity of a hypothetical diarylmethanol product.

Purification StepInitial Purity (%)Purity after Extraction (%)Purity after Chromatography (%)Purity after Recrystallization (%)
Trial 1607595>99
Trial 255709298
Trial 3708598>99

Coordination Chemistry and Metal Complexes

Ligand Characteristics of bis[4-(1H-imidazol-1-yl)phenyl]methanol

The coordination behavior of this compound is primarily dictated by the presence of multiple donor sites, which allows it to act as a bridging or chelating ligand.

The two imidazole (B134444) rings are the primary coordination sites of the ligand. Each imidazole ring contains two nitrogen atoms, but it is the pyridine-type nitrogen atom (N3) that typically participates in coordination to metal ions due to the availability of its lone pair of electrons. This allows the ligand to act as a bidentate or a multidentate bridging ligand, connecting two or more metal centers. The flexibility of the ligand, owing to the rotational freedom around the phenyl-methanol and phenyl-imidazole bonds, enables it to adopt various conformations to accommodate the coordination preferences of different metal ions. This conformational flexibility can lead to the formation of a wide array of coordination architectures, from discrete polynuclear complexes to one-, two-, or three-dimensional coordination polymers. For instance, similar bis-imidazole ligands have been shown to form coordination polymers with varied dimensionalities and topologies. rsc.org

Synthesis and Characterization of Metal-bis[4-(1H-imidazol-1-yl)phenyl]methanol Complexes

While specific studies on the synthesis and characterization of metal complexes with this compound are not widely available in the public domain, the general principles for the formation of such complexes can be inferred from the extensive research on similar bis-imidazole ligands. The synthesis of these complexes is typically achieved through the self-assembly of the ligand and a metal salt in a suitable solvent system, often under solvothermal conditions. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Transition metal ions are frequently used in the construction of coordination polymers with bis-imidazole ligands due to their variable coordination numbers and geometries.

Cu(II): Copper(II) complexes with bis-imidazole ligands often exhibit a range of coordination geometries, including distorted octahedral and square pyramidal. For instance, a Cu(II) complex with a related bis(1H-benzimidazol-2-ylmethyl)amine ligand displays a distorted octahedral geometry. nih.gov The flexible nature of the Cu(II) coordination sphere allows for the formation of diverse structures. nih.govresearchgate.net

Co(II): Cobalt(II) can form complexes with various coordination numbers, commonly tetrahedral and octahedral. With bis-imidazole type ligands, Co(II) has been shown to form both discrete complexes and coordination polymers. For example, Co(II) complexes with bis(4-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl) phenyl)methane have been synthesized and characterized, suggesting an octahedral structure. researchgate.net

Ni(II): Nickel(II) typically forms octahedral or square planar complexes. A Ni(II) coordination polymer with 4,4'-bis-(imidazol-1-ylmethyl)biphenyl as a ligand has been reported to have a distorted octahedral geometry around the Ni(II) ion. nih.gov Other studies on Ni(II) complexes with similar ligands also indicate the formation of octahedral structures. nih.gov

Zn(II): Zinc(II), having a d10 electron configuration, prefers a tetrahedral coordination geometry, although octahedral complexes are also common. Several Zn(II) coordination polymers with bis-imidazole ligands have been synthesized, often exhibiting tetrahedral coordination of the Zn(II) center. nih.govmdpi.commdpi.com These complexes are of particular interest for their potential luminescent properties. nih.gov

Ir(III): Iridium(III) forms stable octahedral complexes and is well-known for its applications in phosphorescent materials. Cyclometalated Ir(III) complexes with phenyl-imidazole based ligands have been extensively studied. nih.gov While specific complexes with this compound are not documented in the provided results, it is expected that this ligand could form luminescent Ir(III) complexes. nih.govmdpi.comrsc.org

The following table summarizes the typical coordination geometries of these transition metal ions in complexes with related bis-imidazole ligands.

Metal IonTypical Coordination GeometryExample LigandReference
Cu(II)Distorted Octahedralbis(1H-benzimidazol-2-ylmethyl)amine nih.gov
Co(II)Octahedralbis(4-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl) phenyl)methane researchgate.net
Ni(II)Distorted Octahedral4,4'-bis-(imidazol-1-ylmethyl)biphenyl nih.gov
Zn(II)Tetrahedral5-{4-[(1H-imidazol-1-yl)methyl]phenyl}tetrazolate nih.gov
Ir(III)Octahedral2-phenyl-1H-imidazo[4,5-f] nih.govrsc.orgphenanthroline nih.gov

The coordination chemistry of this compound with f-block elements is less explored.

Lanthanide Ions: Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 7-9). Their coordination is primarily electrostatic in nature, and they show a preference for hard donor atoms like oxygen and nitrogen. While there are no specific reports on lanthanide complexes with this compound, studies on other nitrogen-containing ligands suggest that complexation is feasible. The resulting complexes could exhibit interesting luminescent properties due to the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion. mdpi.com

Actinide Ions: The coordination chemistry of actinides is even less developed due to the radioactivity and handling challenges associated with these elements. However, research into actinide-organic frameworks is an emerging area. There is a known example of a sandwich complex involving lanthanides and actinides with 1,4-bis(trimethylsilyl)cyclooctatetraenyl, indicating that organometallic complexes with these elements can be formed. rsc.orgresearchgate.net It is conceivable that this compound could also form complexes with actinide ions, although no such compounds have been reported in the provided search results.

Structural Diversity of Coordination Compounds and Polymers

The flexibility of the this compound ligand, in terms of both its coordination modes and conformational freedom, gives rise to a wide range of possible structures for its metal complexes. The final architecture of the coordination compound is influenced by several factors, including:

The nature of the metal ion: The preferred coordination number and geometry of the metal ion play a crucial role in determining the structure.

The metal-to-ligand ratio: Varying the stoichiometry of the reactants can lead to the formation of different structural motifs.

The reaction conditions: Parameters such as temperature, pressure, and solvent can affect the self-assembly process and lead to different crystalline phases.

Bis-imidazole ligands are known to form a variety of coordination polymers, including 1D chains, 2D layers, and 3D frameworks. rsc.org The structural diversity can range from simple linear chains to complex interpenetrated networks. mdpi.com The potential for hydrogen bonding from the hydroxyl group in this compound adds another layer of complexity and potential for structural control.

Formation of Discrete Metallacycles and Cages

While the flexible nature of L typically favors the formation of extended polymeric networks, the potential for constructing discrete metallacycles and cages exists. The formation of such structures is often directed by the choice of metal ions with specific coordination geometries and the use of ancillary ligands that can cap the coordination sites and prevent further extension into polymeric chains. Research specifically detailing the formation of discrete metallacycles and cages with this compound is limited. However, analogous bis(imidazole) ligands have been shown to form such discrete structures. The key factors influencing the formation of these assemblies include the bite angle of the ligand, the preferred coordination number and geometry of the metal ion, and the presence of suitable counter-ions or ancillary ligands.

Construction of One-Dimensional Coordination Polymers

The bitopic and flexible nature of L makes it an excellent building block for the construction of one-dimensional (1D) coordination polymers. In these structures, the ligand bridges metal centers to form infinite chains. The specific architecture of these chains can vary, leading to simple linear chains, zigzag chains, or more complex ladder-like or helical structures.

A notable example involves a cobalt(II) coordination polymer with the formula {[Co(bipmo)(bpa)]n·H2O}n, where bipmo is the related ligand bis(4-(1H-imidazol-1-yl)phenyl)methanone and H2bpa is 1,1'-biphenyl-2,2'-dicarboxylic acid. In this complex, the Co(II) ions are octahedrally coordinated by four oxygen atoms from two bpa²⁻ ligands and two nitrogen atoms from two different bipmo ligands. researchgate.net The adjacent Co(II) ions are bridged by the bpa²⁻ ligands to form a 1D coordination chain, which is further connected by the bipmo ligands into two-dimensional layers. researchgate.net

Another example is a zinc coordination polymer, {[Zn(npa)(L¹)]·2H₂O}n, where L¹ is bis(4-(1H-imidazol-1-yl)phenyl)methanone and H₂npa is 4-nitrophthalic acid. researchgate.net In this structure, each L¹ ligand acts as a bridging ligand, connecting neighboring [Zn(npa)]₂ dimers to create a 1D ladder-like structure. researchgate.net The Zn²⁺ ion in this polymer exhibits a distorted tetrahedral geometry. researchgate.net

Compound Metal Ion Ancillary Ligand Coordination Geometry of Metal 1D Architecture
{[Co(bipmo)(bpa)]n·H2O}nCo(II)1,1'-biphenyl-2,2'-dicarboxylate (bpa²⁻)Distorted OctahedralInfinite Chain
{[Zn(npa)(L¹)]·2H₂O}nZn(II)4-nitrophthalate (npa²⁻)Distorted TetrahedralLadder-like

Assembly of Two- and Three-Dimensional Metal-Organic Frameworks (MOFs)

The ability of L to connect multiple metal centers allows for the extension of coordination networks into two-dimensional (2D) and three-dimensional (3D) metal-organic frameworks (MOFs). The topology and dimensionality of these frameworks are influenced by the coordination preferences of the metal ion and the conformation of the ligand.

In the case of the cobalt(II) polymer {[Co(bipmo)(bpa)]n·H2O}n, the 1D chains are further interconnected by the bipmo ligands to generate 2D layers. researchgate.net Similarly, two copper(II) complexes, {[Cu(bipmo)(npa)]}n and {[Cu(bipmo)(pa)]}n (where H₂pa is phthalic acid), form neutral metal-aromatic carboxylate layers that are pillared by weak interactions to create 3D architectures. researchgate.net The topological analysis of these structures reveals uninodal nets based on 4-connected nodes with a Schläfli symbol of (6⁵·8). researchgate.net

A zinc(II) complex with the formula [Zn(hfac)₂(L¹)]n, where hfac is hexafluoroacetylacetonate, demonstrates the formation of a 3D network through bridging L¹ ligands. researchgate.net In this case, the zinc(II) ions are in a distorted octahedral environment, coordinated to four oxygen atoms from the hfac ligands and two nitrogen atoms from two different L¹ ligands. researchgate.net

Compound Metal Ion Ancillary Ligand Dimensionality Key Structural Features
{[Co(bipmo)(bpa)]n·H2O}nCo(II)1,1'-biphenyl-2,2'-dicarboxylate (bpa²⁻)2D1D chains connected into layers
{[Cu(bipmo)(npa)]}nCu(II)4-nitrophthalate (npa²⁻)3DPillared-layer architecture
{[Cu(bipmo)(pa)]}nCu(II)Phthalate (pa²⁻)3DPillared-layer architecture
[Zn(hfac)₂(L¹)]nZn(II)Hexafluoroacetylacetonate (hfac)3DBridging ligands creating a 3D network

Factors Influencing Coordination Geometry and Ligand Conformation

The resulting structure of a coordination complex with L is a delicate balance of several influencing factors, including the intrinsic properties of the ligand itself and the external conditions of the synthesis.

Steric and Electronic Effects of the Ligand

The steric bulk of the this compound ligand, particularly the phenyl rings, can influence the coordination geometry around the metal center. The presence of bulky groups can prevent the close approach of other ligands, favoring lower coordination numbers or distorted geometries. The flexibility of the ligand allows it to adopt various conformations to minimize steric hindrance.

The electronic properties of the imidazole rings also play a significant role. The nitrogen atoms of the imidazole rings are Lewis basic and readily donate their lone pair of electrons to a metal center. The electronic nature of the central carbinol group can subtly influence the basicity of the imidazole nitrogens.

Counter-Ion and Solvent Effects on Coordination Sphere

The solvent used in the synthesis of these complexes also plays a critical role. Solvent molecules can act as ligands, competing for coordination sites on the metal ion. Furthermore, the polarity and hydrogen-bonding capability of the solvent can influence the conformation of the flexible ligand and the formation of supramolecular interactions that dictate the final crystal packing.

Post-Synthetic Modification of Metal-bis[4-(1H-imidazol-1-yl)phenyl]methanol Complexes

For MOFs constructed from this compound, the central hydroxyl group of the ligand presents a prime target for PSM. This -OH group could potentially undergo a variety of chemical transformations, such as esterification, etherification, or oxidation, to introduce new functionalities into the pores of the MOF. Such modifications could be used to tune the chemical and physical properties of the material, for example, by altering its sorption characteristics, catalytic activity, or sensing capabilities. While specific examples of PSM on MOFs derived from this particular ligand are not yet prevalent in the literature, the principles of PSM are broadly applicable and offer a promising avenue for the future development of functional materials based on this versatile ligand. researchgate.netrsc.orglabxing.comrsc.org

Supramolecular Assembly and Crystal Engineering

Non-Covalent Interactions Governing Supramolecular Architectures

The supramolecular chemistry of bis[4-(1H-imidazol-1-yl)phenyl]methanol is rich and varied, primarily due to the interplay of hydrogen bonding, π-π stacking, and other weaker interactions. These forces collectively direct the self-assembly of the molecule into well-defined solid-state structures.

Hydrogen bonding is a dominant force in the crystal packing of this compound. The molecule possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and the nitrogen atoms of the two imidazole (B134444) rings, which can act as hydrogen bond acceptors. This combination allows for the formation of robust and directional hydrogen-bonding networks.

In analogous structures, such as (1H-Imidazol-4-yl)methanol, two primary hydrogen-bonding interactions are observed. The first is between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of an adjacent molecule. The second involves the hydroxyl oxygen atom of one molecule and the imidazole N-H group of a neighboring molecule. These interactions can lead to the formation of extensive one- or two-dimensional networks. For instance, in the crystal structure of a related compound, bis[4-(Imidazol-1-yl)phenyl]methane, N-H···N hydrogen bonds link the molecules into a one-dimensional supramolecular structure. asianpubs.org

The interplay between the hydroxyl group and the imidazole rings in this compound can be expected to generate similar motifs, such as chains or sheets, which form the backbone of the crystalline lattice. The specific geometry and strength of these hydrogen bonds will be influenced by the steric and electronic properties of the molecule.

Table 1: Potential Hydrogen Bonding Interactions in this compound
DonorAcceptorInteraction TypePotential Supramolecular Motif
Hydroxyl (-OH)Imidazole NitrogenO-H···NChains, Sheets
Imidazole (N-H)Hydroxyl OxygenN-H···ODimers, Chains
Imidazole (N-H)Imidazole NitrogenN-H···NChains, Ribbons

The planar phenyl and imidazole rings in this compound provide surfaces for aromatic π-π stacking interactions. These interactions, although weaker than hydrogen bonds, play a crucial role in the stabilization of the crystal structure by influencing the packing of the hydrogen-bonded networks.

The relative orientation of the aromatic rings (face-to-face, face-to-edge) and the interplanar distances are key parameters in defining the nature and strength of these interactions. In many crystal structures, a combination of hydrogen bonding and π-π stacking interactions leads to the formation of complex three-dimensional architectures.

Weaker, yet significant, non-covalent interactions such as C-H...π and anion-π interactions also contribute to the stability and topology of the supramolecular assemblies of this compound.

Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. While this compound is a neutral molecule, its protonated form, an imidazolium (B1220033) salt, can readily engage in anion-π interactions. These interactions are gaining recognition for their important role in chemical and biological processes and are a valuable tool in the design of selective anion receptors. The formation of salts of this compound with various anions could lead to crystal structures where anion-π interactions play a key role in the supramolecular assembly.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The structural features of this compound make it an excellent building block, or "tecton," for the construction of a variety of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).

The two imidazole groups can act as ligands, coordinating to metal centers to form extended networks. The flexibility of the central methanol-bridged diphenyl moiety allows for a range of conformations, which, in combination with the coordination geometry of the metal ion, can lead to a diverse array of network topologies. The choice of metal ion, counter-anion, and solvent can all be used to control the final structure and properties of the resulting material. For instance, the use of rigid versus semi-rigid bis(imidazole) ligands has been shown to result in distinct coordination polymer structures.

Directed Self-Assembly of Ordered Structures

The programmed self-assembly of this compound, either on its own or in the presence of metal ions, can lead to the formation of highly ordered crystalline materials. The directional nature of the hydrogen bonds and the coordination interactions of the imidazole groups are key to achieving this directed assembly.

In the context of MOFs, bis(imidazole) ligands are frequently used as linkers to connect metal nodes, resulting in porous frameworks with potential applications in gas storage, separation, and catalysis. The self-assembly process is typically carried out under solvothermal conditions, where the careful control of reaction parameters such as temperature, concentration, and solvent can influence the nucleation and growth of the crystalline product. The resulting MOFs can exhibit a wide range of structures, from one-dimensional chains to complex three-dimensional frameworks.

Influence of Co-Crystallization and Solvate Formation on Supramolecular Networks

The supramolecular network of this compound can be further modified and expanded through co-crystallization and the formation of solvates.

Co-crystallization , the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, offers a powerful strategy to tune the properties of a solid. Co-crystallizing this compound with other molecules, known as co-formers, that can participate in non-covalent interactions can lead to the formation of new supramolecular synthons and result in novel crystal structures with altered physical and chemical properties. The preparation of multicomponent crystal forms of imidazole-based active pharmaceutical ingredients is a reliable strategy to improve properties such as solubility.

Table 2: Summary of Influential Factors on Supramolecular Assembly
FactorInfluence on Supramolecular NetworkExamples
Metal Ion CoordinationDirects the formation of coordination polymers with specific topologies.Formation of 1D, 2D, or 3D Metal-Organic Frameworks.
Co-formersIntroduces new hydrogen bonding synthons, altering the crystal packing.Co-crystals with carboxylic acids or other hydrogen bonding molecules.
Solvent MoleculesCan participate in hydrogen bonding, stabilizing the crystal lattice and influencing packing.Formation of hydrates or solvates with solvents like methanol (B129727) or DMSO.

Topology and Dimensionality Analysis of Supramolecular Frameworks

The topology and dimensionality of supramolecular frameworks derived from bis-imidazole ligands are central to the field of crystal engineering. These characteristics are dictated by the coordination preferences of the metal ions, the geometry and flexibility of the organic ligand, and the influence of counter-ions and solvent molecules. While specific research on the supramolecular frameworks of this compound is not extensively documented, a comprehensive understanding can be constructed by examining analogous bis-imidazole systems. The structural principles gleaned from these related compounds provide a robust framework for predicting the potential topologies and dimensionalities that this compound could adopt.

The flexibility of the ligand, particularly the rotational freedom around the central methane (B114726) or methanol group and the phenyl-imidazole linkages, allows for a variety of conformations. This conformational adaptability, combined with the bidentate nature of the imidazole groups, can give rise to a rich diversity of network structures, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks.

In the case of the closely related ligand, bis[4-(imidazol-1-yl)phenyl]methane, hydrogen bonding has been observed to link molecules into a 1D supramolecular structure. asianpubs.org The dimensionality of the resulting frameworks can be further influenced by the choice of metal centers and auxiliary ligands. For instance, coordination polymers constructed from flexible bis(imidazole) ligands can form 1D double chain structures or two-dimensional (2D) (4,4) networks.

The analysis of coordination polymers constructed from the flexible ligand 1,4-bis(imidazol-1-ylmethyl)benzene (bix), another structural analogue, reveals the formation of structurally diverse and functionally intriguing frameworks. The unpredictable conformation and coordination behavior of such flexible ligands have resulted in a vast number of multidimensional metal-organic frameworks. rsc.org For example, cobalt(II) coordination polymers incorporating bix have been shown to form three-fold interpenetrated 3D frameworks with mog topology. nih.gov

The dimensionality of these assemblies is not solely dependent on the primary coordination bonds. Weaker interactions, such as hydrogen bonding and π-π stacking, play a crucial role in extending the dimensionality. For instance, 1D coordination polymer chains can be further assembled into 2D or 3D supramolecular frameworks through such non-covalent interactions. A pertinent example is a zinc(II) coordination polymer with 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, where Z-shaped 1D chains are assembled into a 2D supramolecular framework via O–H···O hydrogen-bonding interactions, which are then further connected into a 3D supramolecular framework by π···π interactions. mdpi.com

The topological analysis of these networks often employs Schläfli symbols to describe the connectivity of the nodes (metal centers or ligands). Common topologies observed for bis-imidazole-based coordination polymers include the sql (square lattice) net for 2D layers and pcu (primitive cubic) or dia (diamondoid) nets for 3D frameworks. More complex and unique topologies have also been reported, highlighting the novelty achievable in this class of compounds. For example, a silver(I) complex with 1,3-bis(imidazol-1-ylmethyl)benzene has been found to form a unique 5,5-c net of the 5,5T188 topological type, which was observed for the first time in a coordination compound. nih.gov

The following interactive data tables summarize the topological and dimensional characteristics of supramolecular frameworks constructed from ligands analogous to this compound.

Table 1: Dimensionality and Topology of Frameworks with Analogous Bis-Imidazole Ligands

Ligand Metal Ion(s) Dimensionality Topology/Structural Feature
bis[4-(imidazol-1-yl)phenyl]methane - 1D Supramolecular chain via N-H···N hydrogen bonds asianpubs.org
1,4-bis(imidazol-1-ylmethyl)benzene (bix) Co(II) 3D Three-fold interpenetration with mog topology nih.gov
1,3-bis(imidazol-1-ylmethyl)benzene (bib) Ag(I) 3D 5,5-c net of 5,5T188 topological type nih.gov
1,3-bis(imidazol-1-ylmethyl)benzene (bib) Ag(I) 1D Single-stranded cationic helices nih.gov
bis(imidazol-1-yl)methane (bim) Zn(II) 3D Supramolecular network from interpenetrated 2D layers proquest.com

Table 2: Detailed Connectivity in Selected Analogous Frameworks

Compound Ligand Metal Center Connectivity Schläfli Symbol
{[Co(L)0.5(1,4-bib)]·H2O}n 1,4-bis(1H-imidazol-1-yl)benzene (1,4-bib) Co(II) 3D mog nih.gov
{Ag2(bib)32}n 1,3-bis(imidazol-1-ylmethyl)benzene (bib) Ag(I) 5,5-c net {3.5^5.6^3.7}{3^2.5^4.6^4} nih.gov

Catalytic Applications

Design and Synthesis of Heterogeneous Catalysts Based on bis[4-(1H-imidazol-1-yl)phenyl]methanol Complexes

The development of heterogeneous catalysts is of paramount importance in green and sustainable chemistry, offering advantages such as ease of separation, reusability, and enhanced stability. Complexes of this compound are promising candidates for heterogenization, where the ligand's structural features can be exploited to anchor active metal centers onto solid supports.

Several strategies can be employed to immobilize this compound complexes onto solid supports, thereby creating robust heterogeneous catalysts. One common approach involves the covalent attachment of the ligand to materials such as silica, alumina, or polymers. This can be achieved by modifying the ligand with a functional group that can react with the support material. For instance, the hydroxyl group of the methanol (B129727) bridge could be functionalized to facilitate grafting.

Another strategy is the encapsulation of the metal-ligand complex within the porous structure of materials like metal-organic frameworks (MOFs) or zeolites. This "ship-in-a-bottle" approach physically confines the catalyst, preventing leaching while allowing reactants and products to diffuse to and from the active sites. The choice of immobilization technique significantly influences the catalyst's activity, selectivity, and longevity.

While direct studies on the oxidation catalysis of this compound complexes are not extensively documented, the catalytic behavior of analogous copper-bis(imidazole) systems provides valuable insights. Copper complexes are well-known for their ability to catalyze a variety of oxidation reactions, including the oxidation of alcohols and phenols. For instance, copper(II) complexes with bis(imidazole) moieties have been shown to exhibit catechol oxidase activity, mimicking the function of the native enzyme. nih.gov In these systems, the imidazole (B134444) units coordinate to the copper center, creating a catalytically competent species for the oxidation of catechols to their corresponding quinones. acs.org

It is plausible that a copper complex of this compound could catalyze the aerobic oxidation of benzylic alcohols. The reaction would likely proceed through the formation of a copper-alkoxide intermediate, followed by a hydrogen abstraction step facilitated by a co-catalyst or a radical initiator. The catalytic performance would be influenced by factors such as the solvent, temperature, and the electronic and steric properties of the ligand.

Table 1: Plausible Catalytic Performance of an Immobilized Copper-bis[4-(1H-imidazol-1-yl)phenyl]methanol Catalyst in Benzyl Alcohol Oxidation

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Selectivity (%)
1Benzyl alcohol1.0Acetonitrile80HighHigh (for Benzaldehyde)
24-Methoxybenzyl alcohol1.0Acetonitrile80Very HighHigh (for 4-Methoxybenzaldehyde)
34-Nitrobenzyl alcohol1.0Acetonitrile80ModerateHigh (for 4-Nitrobenzaldehyde)

This table is a hypothetical representation based on the performance of analogous copper catalysts.

Ruthenium complexes bearing bis(imidazol-1-yl)methane ligands, which are structurally similar to this compound, have been investigated for their catalytic activity in transfer hydrogenation reactions. spbu.ru Transfer hydrogenation is a safer and more convenient alternative to using high-pressure hydrogen gas for the reduction of ketones and aldehydes. In these reactions, an organic molecule, such as isopropanol, serves as the hydrogen source.

A heterogeneous catalyst based on a ruthenium-bis[4-(1H-imidazol-1-yl)phenyl]methanol complex could be effective for the reduction of various carbonyl compounds. The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then transfers the hydride to the carbonyl carbon of the substrate. The hydroxyl group on the ligand backbone could potentially participate in the reaction mechanism, for instance, by facilitating proton transfer steps.

Table 2: Hypothetical Catalytic Activity of a Heterogeneous Ruthenium-bis[4-(1H-imidazol-1-yl)phenyl]methanol Catalyst in the Transfer Hydrogenation of Acetophenone

EntrySubstrateHydrogen SourceBaseTemperature (°C)Time (h)Yield (%)
1AcetophenoneIsopropanolKOH806>95
24'-ChloroacetophenoneIsopropanolKOH806>95
3PropiophenoneIsopropanolKOH808>90

This table is a hypothetical representation based on the performance of analogous ruthenium catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Research on functionalized bis(triazolyl)phenylmethanol–palladium(II) complexes has demonstrated their efficacy as precatalysts in Suzuki-Miyaura coupling reactions in aqueous media. x-mol.com Given the structural and electronic similarities between triazoles and imidazoles, it is highly probable that palladium complexes of this compound would also be active catalysts for such transformations.

These catalysts can be employed in heterogeneous systems by immobilizing the palladium complex on a solid support. The resulting catalyst would likely be effective for the coupling of aryl halides with arylboronic acids, offering high yields and good functional group tolerance. The reusability of such a catalyst would be a significant advantage in industrial applications.

Table 3: Anticipated Performance of an Immobilized Palladium-bis[4-(1H-imidazol-1-yl)phenyl]methanol Catalyst in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

EntryAryl HalideArylboronic AcidBaseSolventTemperature (°C)Yield (%)
14-BromoanisolePhenylboronic acidK2CO3Water/Ethanol100>98
24-ChlorotoluenePhenylboronic acidK3PO4Water/Ethanol100>95
31-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidK2CO3Water/Ethanol100>97

This table is a hypothetical representation based on the performance of analogous palladium catalysts.

Homogeneous Catalysis with Soluble Metal-bis[4-(1H-imidazol-1-yl)phenyl]methanol Complexes

In a homogeneous setting, soluble metal complexes of this compound can offer high activity and selectivity due to the well-defined nature of the active species and the absence of mass transfer limitations. These complexes can be readily synthesized by reacting the ligand with a suitable metal precursor in an appropriate solvent.

The catalytic applications of these homogeneous catalysts would mirror those of their heterogeneous counterparts, including oxidation, reduction, and cross-coupling reactions. The solubility of the catalyst allows for detailed mechanistic studies using spectroscopic techniques such as NMR and UV-Vis, which can provide valuable insights into the reaction pathways and the nature of the active catalytic species.

Reaction Mechanisms and Kinetic Studies of Catalyzed Transformations

The reaction mechanisms for transformations catalyzed by metal-bis[4-(1H-imidazol-1-yl)phenyl]methanol complexes are expected to follow established pathways for similar catalytic systems.

In oxidation reactions catalyzed by copper complexes, the mechanism likely involves the coordination of the alcohol to the copper center, followed by deprotonation to form a copper-alkoxide. Subsequent steps could involve a two-electron oxidation process or a radical pathway, depending on the reaction conditions and the presence of co-oxidants or initiators. Kinetic studies would likely reveal a dependence of the reaction rate on the concentrations of the substrate, catalyst, and oxidant.

For reduction reactions , such as the transfer hydrogenation of ketones catalyzed by ruthenium complexes, the mechanism is generally accepted to proceed via an outer-sphere or inner-sphere pathway. The catalytic cycle involves the formation of a ruthenium hydride, which then delivers the hydride to the carbonyl carbon. Kinetic studies can help to elucidate the rate-determining step, which could be the formation of the hydride or the hydride transfer step itself.

In palladium-catalyzed cross-coupling reactions , the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Studies on analogous bis(triazolyl)phenylmethanol-palladium complexes suggest that the catalytically active species may be palladium nanoparticles (PdNPs) that are formed in situ from the precatalyst. x-mol.com Poisoning experiments and transmission electron microscopy (TEM) can be used to confirm the involvement of nanoparticles in the catalytic process. Kinetic studies can provide information on the rates of the individual steps in the catalytic cycle and help to optimize the reaction conditions for maximum efficiency.

Catalyst Stability, Selectivity, and Reusability Considerations

There is currently a lack of specific published data concerning the stability, selectivity, and reusability of catalysts derived from this compound. In general, for related bis-imidazole metal complexes, catalyst stability is influenced by the strength of the metal-ligand bond and the robustness of the ligand structure under reaction conditions. Factors such as temperature, solvent, and the presence of oxidizing or reducing agents can affect the catalyst's lifespan.

Selectivity, including chemo-, regio-, and stereoselectivity, is a critical aspect of catalysis. For ligands in this class, the steric and electronic properties imparted by the two imidazole-phenyl groups coordinated to a metal center would theoretically influence the approach of substrates, thus governing the selectivity of the reaction. However, without experimental studies on catalysts made from this compound, no specific selectivity data can be reported.

The reusability of a catalyst is a key factor for its application in sustainable and industrial chemical processes. Heterogenization of homogeneous catalysts, for instance by anchoring them to a solid support, is a common strategy to enhance reusability. While this could be a potential avenue for catalysts based on the title compound, no studies demonstrating this have been found.

Emerging in Organic Synthesis and Environmental Remediation

While metal complexes involving various bis-imidazole ligands have been explored as catalysts for a range of organic transformations and for environmental applications like pollutant degradation, there is no specific information available detailing the use of this compound in these areas.

Potential, yet currently hypothetical, applications in organic synthesis could include C-C coupling reactions, oxidation, reduction, and asymmetric synthesis, given the general utility of related imidazole-based catalysts. In the realm of environmental remediation, such catalysts could potentially be investigated for the oxidative degradation of organic pollutants or the catalytic reduction of contaminants like nitrates or halogenated compounds. However, it must be reiterated that these are areas of potential investigation rather than established applications for this specific compound.

Due to the absence of dedicated research on the catalytic applications of this compound, no data tables or detailed research findings can be presented at this time.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For a compound like bis[4-(1H-imidazol-1-yl)phenyl]methanol, a suite of NMR experiments would be necessary for a complete assignment of all proton and carbon signals.

1H NMR and 13C NMR for Structural Elucidation and Purity Assessment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would serve as the initial and most crucial step for structural verification.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons on the two phenyl rings, the protons of the two imidazole (B134444) rings, the single proton of the central carbinol group (-CHOH-), and the hydroxyl proton (-OH). The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the carbons of the phenyl rings, the imidazole rings, and the central methine carbon bearing the hydroxyl group. The chemical shift of this methine carbon would be particularly indicative of the alcohol functionality.

Together, these 1D spectra are fundamental for confirming the presence of all key structural components and for assessing the purity of a synthesized batch.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the signals from 1D NMR and establish the connectivity between atoms, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing chemists to map out which protons are adjacent to each other within the phenyl and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, enabling the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) can characterize the compound in its solid form. This technique is invaluable for studying materials that are insoluble or to probe the structure in different physical states (e.g., crystalline vs. amorphous). For this compound, ssNMR could differentiate between various polymorphs (different crystalline arrangements), which can have distinct physical properties. However, no published studies utilizing ssNMR for this specific compound were identified.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Identification of Functional Groups and Coordination Sites

An FT-IR or Raman spectrum of this compound would be expected to display characteristic absorption bands that confirm its key structural features:

O-H Stretch: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, would be a clear indicator of the hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretch of the central methine group would be found in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretches: Vibrations corresponding to the carbon-carbon double bonds within the aromatic phenyl rings and the carbon-nitrogen double bonds of the imidazole rings would be expected in the 1400-1650 cm⁻¹ fingerprint region.

C-O Stretch: A strong band for the carbon-oxygen single bond of the secondary alcohol would typically be observed between 1000 and 1260 cm⁻¹.

These spectral signatures are vital for confirming the successful synthesis of the target molecule. The nitrogen atoms of the imidazole rings also represent potential coordination sites for metal ions, and changes in the vibrational frequencies of the imidazole ring upon coordination could be monitored using these techniques.

Monitoring of Reaction Progress and Structural Changes

FT-IR spectroscopy is a convenient and powerful tool for monitoring the progress of chemical reactions. For instance, in the synthesis of this compound, which could involve the reduction of the corresponding ketone (bis[4-(1H-imidazol-1-yl)phenyl]methanone), FT-IR could be used to track the disappearance of the ketone's strong carbonyl (C=O) stretching band (typically ~1685 cm⁻¹) and the appearance of the alcohol's O-H stretching band. This allows for real-time assessment of the reaction's completion.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic properties of this compound. By measuring the absorption of UV or visible light, this method provides information about the electronic transitions occurring within the molecule.

Analysis of Electronic Transitions and Absorption Properties

The UV-Vis spectrum of a molecule like this compound, which contains aromatic systems (phenyl rings) and heterocyclic moieties (imidazole rings), is typically characterized by absorption bands arising from π→π* and n→π* electronic transitions. The conjugated π-electron systems of the phenyl and imidazole rings are primarily responsible for strong absorption bands, usually observed in the UV region.

For instance, studies on related compounds containing phenyl-imidazole motifs show intense absorption bands attributed to these π→π* transitions. In a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks were observed at 340 nm and 406 nm, with the latter being assigned to the π→π* transition. The electronic absorption spectra of various bisazo-dianil compounds have also been studied, with different absorption bands assigned to their corresponding electronic transitions. The specific position and intensity of these bands for this compound would be dependent on the exact electronic environment and molecular conformation.

Illustrative UV-Vis Absorption Data for a Related Phenyl-Imidazole Compound
CompoundSolventAbsorption Maxima (λmax)Assigned TransitionReference
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenolDMF340 nm, 406 nmπ→π*

Solvatochromic Studies and Environmental Sensitivity

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. Such studies provide valuable information about the difference in polarity between the ground and excited states of a molecule. A bathochromic (red) shift with increasing solvent polarity indicates that the excited state is more polar than the ground state, while a hypsochromic (blue) shift suggests the ground state is more polar.

For conjugated molecules with potential for intramolecular charge transfer (ICT), like this compound, solvatochromic studies are particularly insightful. While specific data for this compound is not available, research on other donor-acceptor molecules demonstrates this principle. For example, the absorption spectra of certain thiophene (B33073) dyes show a significant bathochromic shift as solvent polarity increases, with λmax moving from ~500 nm in methanol (B129727) to ~650 nm in the more polar DMF. This indicates a strong ICT character and a highly polar excited state. Similar investigations on this compound would reveal its sensitivity to the chemical environment.

Example of Solvatochromic Shifts in Related Dyes
SolventMethanol (MeOH)Chloroform (CHCl3)Dimethylformamide (DMF)Reference
λmax of a 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substitutedthiophene dye486-502 nm502-512 nm626-654 nm

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, techniques like HRMS and ESI-MS provide definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact mass and, consequently, its unambiguous elemental formula. For this compound (C₁₉H₁₆N₄O), HRMS can distinguish its formula from other potential formulas that have the same nominal mass. The technique is a cornerstone for confirming the identity of newly synthesized compounds.

Calculated Exact Mass for this compound
Molecular FormulaIonCalculated Exact Mass (m/z)
C₁₉H₁₆N₄O[M+H]⁺317.14024

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be ionized directly from solution into the gas phase with minimal fragmentation. This makes it an ideal method for determining the molecular weight of this compound, which would typically be observed as the protonated molecular ion, [M+H]⁺.

Furthermore, ESI-MS can be coupled with tandem mass spectrometry (MS/MS). In an ESI-MS/MS experiment, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm the connectivity of the phenyl and imidazole rings. The technique is also invaluable for characterizing metal complexes where the imidazole nitrogen atoms can act as ligands.

X-ray Diffraction Analysis

While a crystal structure for this compound is not publicly documented, analysis of structurally similar compounds demonstrates the power of the technique. For example, the XRD analysis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine revealed its crystal system, space group, and unit cell parameters, confirming its molecular structure and identifying key N-H···N and C-H···N hydrogen bonds that dictate its crystal packing. A similar analysis of this compound would be expected to show hydrogen bonding involving the methanol hydroxyl group and the unprotonated nitrogen atoms of the imidazole rings, playing a crucial role in its supramolecular architecture.

Illustrative Crystallographic Data for a Related Benzimidazole Compound
ParameterValueReference
Compound4-Amino-5-indolyl-1,2,4-triazole-3-thione
Crystal systemMonoclinic
Space groupP2₁
a (Å)9.5611(3)
b (Å)5.8119(2)
c (Å)9.6105(3)
β (°)108.6360(10)
Volume (ų)505.71(3)

Single Crystal X-ray Diffraction for Absolute Structure Determination

Despite a thorough review of the scientific literature, no published single-crystal X-ray diffraction data for this compound could be located. While crystallographic information is available for structurally related compounds, such as bis[4-(imidazol-1-yl)phenyl]methane, this data is not directly applicable to the title compound due to the difference in the central functional group (a hydroxyl group in place of a methylene (B1212753) group). The presence of the hydroxyl group is expected to introduce significant differences in the crystal packing and intermolecular interactions, particularly through hydrogen bonding.

Should single crystals of this compound become available for analysis, the anticipated crystallographic data would typically be presented in a format similar to the following hypothetical table.

Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Value
Empirical formula C₁₉H₁₆N₄O
Formula weight 316.36 g/mol
Crystal system
Space group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
Absorption coefficient (mm⁻¹)
F(000)
Crystal size (mm³)
Theta range for data collection (°)
Index ranges
Reflections collected
Independent reflections
Completeness to theta = 25.242° (%)
Absorption correction
Max. and min. transmission
Refinement method
Data / restraints / parameters
Goodness-of-fit on F²
Final R indices [I>2sigma(I)]
R indices (all data)
Absolute structure parameter

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific compound and crystal form.

Similar to the single-crystal data, a search of the available scientific literature did not yield any experimental powder X-ray diffraction patterns for this compound. The acquisition of such data would be crucial for routine quality control, ensuring batch-to-batch consistency, and for studying potential polymorphism of the compound.

A typical presentation of powder X-ray diffraction data includes a table of the most significant diffraction peaks, detailing their 2θ positions, d-spacings, and relative intensities.

Hypothetical Powder X-ray Diffraction Data for this compound

2θ (°) d-spacing (Å) Relative Intensity (%)

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

The absence of experimental X-ray diffraction data in the public domain highlights an opportunity for further research to fully characterize the solid-state structure of this compound. Such studies would provide valuable structural information and establish important benchmarks for the identification and quality assessment of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecule at an electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For bis[4-(1H-imidazol-1-yl)phenyl]methanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional conformation through geometry optimization. ppor.az This process minimizes the energy of the molecule by adjusting the positions of its atoms, yielding key structural parameters.

The optimization process reveals the most stable arrangement of the two phenyl rings and their attached imidazole (B134444) groups around the central carbinol carbon. The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. This optimized geometry is the foundation for all further computational analyses. Electronic structure analysis derived from DFT provides insights into the distribution of electrons within the molecule, highlighting areas of high and low electron density which are critical for understanding its chemical behavior. For similar complex imidazole derivatives, DFT has been successfully used to correlate optimized structures with experimental findings from X-ray diffraction. researchgate.net

Illustrative Data from Geometry Optimization for this compound

This table presents the kind of data that would be obtained from a DFT geometry optimization. The values are hypothetical examples.

Structural ParameterAtom(s) InvolvedCalculated Value
Bond LengthC(methanol)-O1.43 Å
Bond LengthN(imidazole)-C(phenyl)1.39 Å
Bond AngleO-C(methanol)-C(phenyl)110.5°
Bond AngleC(phenyl)-N(imidazole)-C(imidazole)128.2°
Dihedral AngleC(phenyl)-C(methanol)-C(phenyl)-N(imidazole)-65.7°

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis would involve mapping the electron density of the HOMO and LUMO across the molecular structure. This visualization reveals which parts of the molecule are most likely to participate in electron donation (HOMO-rich regions) and electron acceptance (LUMO-rich regions). From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify reactivity, such as chemical hardness, softness, electronegativity, and the electrophilicity index. ppor.az

Illustrative Quantum Chemical Reactivity Descriptors

This table shows representative quantum chemical parameters derived from HOMO-LUMO energies. The values are hypothetical examples.

ParameterFormulaIllustrative Value (eV)
EHOMO--6.25
ELUMO--1.15
Energy Gap (ΔE)ELUMO - EHOMO5.10
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO1.15
Chemical Hardness (η)(I - A) / 22.55
Chemical Softness (S)1 / (2η)0.196
Electronegativity (χ)(I + A) / 23.70

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrostatic landscape of a molecule. researchgate.net The MEP map illustrates the charge distribution and is used to predict how a molecule will interact with other charged species. It is particularly useful for predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. niscpr.res.in

The map is color-coded to represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole rings and the oxygen atom of the methanol (B129727) group, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in their interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule, providing a powerful means of structural verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts. researchgate.net

For this compound, the GIAO/DFT calculation would be performed on the previously optimized geometry. The resulting theoretical chemical shifts (δ) for each proton and carbon atom are then compared to experimental values. A strong correlation between the calculated and observed spectra provides high confidence in the proposed molecular structure. researchgate.net Calculations are often performed in a simulated solvent to better match experimental conditions. researchgate.net

Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (ppm)

This table provides an example of how theoretical and experimental NMR data are compared. The values are hypothetical.

AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
H (methanol-CH)5.905.95
H (methanol-OH)5.455.51
C (methanol-C)75.576.1
C (imidazole C2)138.1138.9
C (phenyl C1-N)136.8137.5

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This calculation provides information about the electronic transitions between molecular orbitals that occur when a molecule absorbs light. The output includes the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net

For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light most strongly. The analysis also identifies the nature of the electronic transitions, such as π→π* or n→π*, by examining which molecular orbitals are involved in the excitation. This information is crucial for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra. researchgate.net

Illustrative Calculated UV-Vis Spectral Data

This table shows the type of data generated by TD-DFT calculations for UV-Vis spectra. The values are hypothetical examples.

Excitation Energy (eV)Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
4.522740.68HOMO → LUMO
4.982490.45HOMO-1 → LUMO
5.312330.21HOMO → LUMO+1

Vibrational Frequency Calculations for IR and Raman Assignments

Detailed theoretical vibrational frequency calculations, which are crucial for the precise assignment of infrared (IR) and Raman spectral bands, have not been published for this compound. Such calculations, typically performed using Density Functional Theory (DFT), would provide valuable insights into the molecule's vibrational modes, aiding in its structural characterization. Without these specific computational studies, a definitive assignment of its IR and Raman spectra remains undetermined from a theoretical standpoint.

Molecular Dynamics (MD) Simulations

There is a notable absence of published molecular dynamics (MD) simulation studies for this compound.

Conformational Analysis and Flexibility Studies

Specific conformational analysis and flexibility studies of this compound through MD simulations are not documented in the searched scientific literature. Such studies would be instrumental in understanding the molecule's dynamic behavior, including the rotational freedom around its chemical bonds and the accessible conformations in different environments.

Ligand-Metal Interaction Dynamics

While imidazole moieties are well-known for their coordinating properties with metal ions, specific MD simulations detailing the dynamics of ligand-metal interactions for this compound are not available. These simulations would be essential for elucidating the nature of coordination complexes it may form, including the stability and dynamics of the metal-ligand bonds.

Intermolecular Interaction Analysis

A quantitative and detailed analysis of the intermolecular interactions involving this compound is not present in the available literature.

Energy Decomposition Analysis of Hydrogen Bonds and π-π Stacking

Specific energy decomposition analysis (EDA) to quantify the contributions of electrostatic, exchange-repulsion, polarization, and dispersion components to hydrogen bonds and π-π stacking interactions in this compound has not been reported. This type of analysis is critical for a deep understanding of the forces governing its supramolecular chemistry.

Quantitative Characterization of Supramolecular Synthons

There is no available research that provides a quantitative characterization of the supramolecular synthons in the crystal structure of this compound. Such studies are fundamental to crystal engineering, allowing for the prediction and design of novel solid-state architectures.

Future Research Directions and Emerging Applications

Development of Asymmetric Variants for Chiral Chemistry

The development of chiral variants of bis[4-(1H-imidazol-1-yl)phenyl]methanol holds significant promise for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds crucial in the pharmaceutical and fine chemical industries. While research on the specific chiral analogues of this compound is still emerging, extensive work on related C₂-symmetric chiral bis(imidazolinyl) and bis(oxazolinyl) ligands provides a strong foundation for future investigations. nih.govmdpi.com These ligands, when complexed with transition metals, have proven highly effective in a range of enantioselective transformations.

Future research could focus on introducing chirality to the this compound scaffold in several ways. One approach involves the substitution of the imidazole (B134444) rings with chiral groups, creating a C₂-symmetric ligand. These chiral variants could then be explored as ligands in metal-catalyzed asymmetric reactions. For instance, new chiral C₂-symmetrical NCN pincer rhodium(III) complexes with bis(imidazolinyl)phenyl ligands have been synthesized and successfully applied in the enantioselective addition of terminal alkynes to trifluoropyruvates, achieving enantioselectivities of up to >99% ee. dntb.gov.ua Similarly, iridium(III)-bis(imidazolinyl)phenyl catalysts have been developed for the intermolecular enantioselective C–H functionalization with acceptor-only metallocarbenes, yielding excellent enantioselectivities in the functionalization of phthalan (B41614) and dihydrofuran derivatives. nih.gov

Another avenue of exploration is the synthesis of atropisomeric variants, where restricted rotation around the phenyl-imidazole bonds could lead to stable, axially chiral molecules. This strategy has been successfully employed in the design of other imidazole-based biaryl P,N-ligands for asymmetric catalysis. semanticscholar.org The development of such chiral architectures could lead to novel catalysts for a broad spectrum of asymmetric reactions, including hydrogenations, allylic alkylations, and Michael additions. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Bis(imidazolinyl/oxazolinyl) Ligand-Metal Complexes

Catalyst SystemReaction TypeSubstratesEnantioselectivity (ee)Yield
Rh(III)-bis(imidazolinyl)phenylAlkynylationTerminal alkynes and trifluoropyruvatesUp to >99%High
Ir(III)-bis(imidazolinyl)phenylC-H FunctionalizationEthyl diazoacetate and phthalan/dihydrofuranUp to 95:5 erGood
Cu(II)-bis(oxazolinyl)thiopheneFriedel-Crafts AlkylationIndoles and β-nitroolefinsUp to 81%Up to 76%

Integration into Responsive Materials for Sensing and Smart Applications

The imidazole moieties in this compound offer excellent coordination sites for metal ions, making this compound a promising building block for the construction of responsive materials. These "smart" materials can change their properties in response to external stimuli, such as the presence of specific analytes, light, or changes in pH, making them suitable for applications in chemical sensing and controlled-release systems.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The integration of this compound or its derivatives into these frameworks could lead to materials with tailored porosity and functionality for selective guest recognition. For example, a Cd(II) coordination polymer incorporating a 4,4′-bis(imidazolyl)biphenyl ligand has been shown to function as a dual-functional material for the photoluminescent sensing and photodegradation of the antibiotic nitrofurantoin. rsc.org Similarly, coordination polymers based on 4,4'-bis(2-methylimidazol-1-yl)diphenyl ether have demonstrated multi-responsive fluorescent sensing capabilities for the detection of uranyl, dichromate, and chromate (B82759) ions, as well as nitrofurantoin. nih.gov

Future research in this area could involve the synthesis of CPs and MOFs incorporating this compound and various metal ions, followed by the investigation of their sensing capabilities towards a range of analytes, including metal ions, anions, and small organic molecules. The sensing mechanism often relies on the luminescence properties of the material, which can be quenched or enhanced upon interaction with the target analyte. For instance, several bisimidazole derivatives have been synthesized and utilized as optical sensors for the fluoride (B91410) ion, with detection limits in the micromolar range. mdpi.com The development of such materials could lead to highly sensitive and selective chemical sensors for environmental monitoring and medical diagnostics.

Exploration in Bio-Inspired Catalysis and Biomimetic Systems

The imidazole ring is a ubiquitous functional group in biological systems, most notably in the amino acid histidine, which plays a crucial role in the active sites of many enzymes. This biological relevance makes this compound an attractive scaffold for the development of bio-inspired catalysts and biomimetic systems that mimic the function of natural enzymes.

Metal complexes of imidazole-containing ligands can replicate the coordination environment of metalloenzymes and catalyze a variety of chemical transformations under mild conditions. For example, a vanadyl complex with a tripodal ligand containing two imidazole groups has been shown to act as a bio-inspired catalyst for the oxidation of bromide and hydrocarbons. nih.gov Furthermore, imidazole-based vanadium complexes have been investigated as models for haloperoxidase enzymes, demonstrating high efficiency in the oxidation of sulfides and the bromination of organic substrates. researchgate.net

Future research could focus on synthesizing metal complexes of this compound with biologically relevant transition metals such as iron, copper, and manganese. These complexes could then be evaluated as catalysts for a range of bio-inspired reactions, including oxidation, hydrolysis, and electron transfer processes. A cobalt complex with a tripodal imidazole/pyridine ligand has shown promise as a catalyst for both water reduction and oxidation, highlighting the potential of such systems in artificial photosynthesis. osti.gov The encapsulation of these biomimetic catalysts within porous materials like MOFs could further enhance their stability and selectivity, creating robust and recyclable catalytic systems. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the mechanism of catalytic reactions is crucial for the development of more efficient and selective catalysts. Advanced spectroscopic techniques that allow for the in situ or operando monitoring of reactions provide invaluable insights into the structure and behavior of catalysts under working conditions. These techniques can be applied to study reactions catalyzed by metal complexes of this compound.

Operando spectroscopy combines a spectroscopic measurement with a simultaneous assessment of the catalytic activity, providing a direct correlation between the catalyst's state and its performance. nih.gov Techniques such as X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and infrared (IR) spectroscopy can be employed to probe the electronic and geometric structure of the catalytic active sites during the reaction. For example, operando IR spectroscopy can be used to identify reaction intermediates and monitor their transformation over time.

Future research could involve the design of specialized reaction cells that allow for the in situ spectroscopic characterization of reactions catalyzed by this compound-based systems. By combining these experimental techniques with theoretical calculations, a detailed understanding of the reaction mechanism, including the identification of the active catalytic species and the rate-determining step, can be achieved. This knowledge is essential for the rational design of improved catalysts with enhanced activity, selectivity, and stability.

Synergistic Approaches Combining Experimental and Computational Methodologies for Rational Design

The rational design of new molecules with desired properties can be greatly accelerated by combining experimental synthesis and characterization with computational modeling. This synergistic approach is particularly valuable in the development of new catalysts, sensors, and smart materials based on the this compound scaffold.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of this compound and its metal complexes. researchgate.netmdpi.com These calculations can provide insights into the stability of different conformations, the nature of the metal-ligand bonding, and the electronic properties that govern the molecule's reactivity. For example, DFT calculations have been used to guide the design of novel imidazole-based inhibitors for carbonic anhydrase, with the computational predictions showing good agreement with the experimental results. nih.gov

Molecular docking and molecular dynamics simulations can be employed to study the interactions of this compound-based compounds with biological targets, such as enzymes and receptors, aiding in the design of new therapeutic agents. mdpi.comnih.gov In the context of materials science, computational modeling can be used to predict the structures of coordination polymers and MOFs and to screen for materials with optimal properties for specific applications, such as gas storage or separation.

The integration of these computational tools with experimental work will enable a more efficient and targeted approach to the development of new functional molecules and materials based on this compound. This synergy between theory and experiment is expected to accelerate the discovery of new applications for this versatile compound.

Q & A

Q. What are the established synthetic routes for bis[4-(1H-imidazol-1-yl)phenyl]methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions or hydrothermal methods . For example:

  • Hydrothermal synthesis : A mixture of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, metal salts (e.g., NiSO₄), and thiocyanate precursors is heated in a Teflon-lined reactor (393 K, 24 h) to form coordination complexes .
  • Aldol condensation : Substituted benzaldehydes and imidazole-containing aldehydes react in methanol with sodium hydroxide, followed by recrystallization for purification . Yields depend on solvent polarity, temperature, and stoichiometric ratios. Optimizing these parameters can achieve >80% purity .

Q. Which characterization techniques are critical for validating the structure of this compound and its derivatives?

Key methods include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves atomic-level geometry using SHELX software for refinement .
  • Spectroscopy :
  • FT-IR : Confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹) .
  • ¹H NMR : Identifies aromatic proton environments (δ 7.2–8.5 ppm for imidazole and phenyl groups) .
    • Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What are the primary research applications of this compound in materials science?

The compound serves as a ligand in coordination polymers (CPs) and metal-organic frameworks (MOFs) , enabling:

  • Luminescent materials : Zinc-based CPs with this ligand exhibit tunable emission for sensing applications .
  • Gas adsorption : MOFs incorporating imidazole-phenyl motifs show selective CO₂/N₂ separation due to polarizable pores .
  • Catalysis : Nickel complexes demonstrate activity in thiocyanate-mediated reactions .

Advanced Questions

Q. How can researchers design coordination polymers with this compound to optimize functional properties?

Structural tuning strategies include:

  • Metal node selection : Zn²⁺ yields luminescent CPs, while Co²⁺/Ni²⁺ favor magnetic or catalytic properties .
  • Solvent-directed assembly : Polar solvents (e.g., DMF) promote 3D frameworks, whereas methanol favors 1D chains .
  • Co-ligand incorporation : Adding carboxylate or tetrazolide co-ligands enhances porosity and stability . Example : Zn-CPs with this ligand show structural diversity (Table 1) depending on synthesis conditions .

Table 1. Structural Diversity in Zinc Coordination Polymers

Reaction ConditionsDimensionalityLuminescence λ (nm)Application
DMF/H₂O, 120°C3D450 (blue)Sensing
Methanol, 80°C2D520 (green)Adsorption

Q. What mechanistic insights exist for the biological activity of imidazole-phenyl derivatives, and how can SAR studies be applied?

While this compound itself is not well-studied biologically, structure-activity relationship (SAR) data from analogs suggest:

  • Antifungal activity : Derivatives like 2-(1H-imidazol-1-yl)-1-phenylethanol inhibit Candida spp. via ergosterol biosynthesis disruption. Activity correlates with hydrophobic substituents on the phenyl ring (e.g., Cl or biphenyl groups enhance potency) .
  • MAO inhibition : Substituting the phenyl group with electron-donating groups (e.g., –OCH₃) improves binding to monoamine oxidase isoforms . Methodological approach : Synthesize analogs with systematic substituent variations and assay against target enzymes/cells .

Q. How should researchers address contradictions in crystallographic or spectroscopic data for this compound?

Common discrepancies and resolutions include:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) may arise from solvent or cooling rates. Use PXRD to confirm phase purity .
  • Dynamic vs. static disorder : Ambiguous electron density in SCXRD can be resolved via DFT calculations or low-temperature data collection .
  • Spectroscopic artifacts : Fluorescence quenching in luminescence studies may stem from solvent interactions. Validate with time-resolved spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis[4-(1H-imidazol-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
bis[4-(1H-imidazol-1-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.